molecular formula C14H17N3O4 B2639969 3-(2-Oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one CAS No. 2034432-17-0

3-(2-Oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one

Cat. No.: B2639969
CAS No.: 2034432-17-0
M. Wt: 291.307
InChI Key: IXXWTJLFFYXZJX-UHFFFAOYSA-N
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Description

3-(2-Oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one is a complex organic compound featuring a pyrrolidine ring, a pyridine ring, and an oxazolidinone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one typically involves multi-step organic reactions. One common approach is the cyclization of functionalized acyclic substrates. For instance, the pyrrolidine ring can be constructed from different cyclic or acyclic precursors, followed by functionalization to introduce the pyridine and oxazolidinone groups .

Industrial Production Methods

Industrial production methods for this compound may involve the use of green chemistry principles, such as employing citric acid as a catalyst in a green solvent under ultrasound irradiation . This approach not only enhances the efficiency of the synthesis but also reduces the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can yield pyrrolidin-2-ones, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

3-(2-Oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one involves its interaction with specific molecular targets. The pyrrolidine ring’s stereochemistry and the spatial orientation of substituents play a crucial role in its binding to enantioselective proteins . This interaction can modulate various biological pathways, leading to its observed bioactivities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one is unique due to its combination of a pyrrolidine ring, a pyridine ring, and an oxazolidinone moiety. This unique structure imparts distinct biological activities and makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-[2-oxo-2-(3-pyridin-4-yloxypyrrolidin-1-yl)ethyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c18-13(10-17-7-8-20-14(17)19)16-6-3-12(9-16)21-11-1-4-15-5-2-11/h1-2,4-5,12H,3,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXWTJLFFYXZJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)C(=O)CN3CCOC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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